

Technical Guide: Sebaleic Acid-d19 Internal Standard

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Compound of Interest

Compound Name: Sebaleic Acid-d19

Cat. No.: B1159041

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Precision Quantitation of Sebum Biomarkers via Isotope Dilution Mass Spectrometry (IDMS)[1][2][3] Executive Summary

Sebaleic Acid-d19 (5,8-Octadecadienoic Acid-d19) is a highly specialized, stable isotope-labeled internal standard (IS) engineered for the absolute quantification of sebaleic acid in biological matrices (sebum, hair, nails).[1][2][3][4][5][6]

Unlike generic fatty acid standards, the d19-isotopologue offers a massive mass shift (+19 Da), eliminating isotopic overlap with naturally occurring M+1 or M+2 variants of the analyte.[1][2] This guide details the physicochemical properties, critical handling protocols, and the "Isomeric Resolution" workflow necessary to distinguish Sebaleic acid (5,8-18:2) from its abundant dietary isomer, Linoleic acid (9,12-18:2).[1][2]

Part 1: Physicochemical Specifications & Molecular Weight Analysis[8]

The utility of **Sebaleic Acid-d19** relies on its high isotopic purity and specific deuteration pattern, which targets the terminal alkyl chain to prevent "scrambling" or exchange during ionization.

Table 1: Core Chemical Specifications

Feature	Specification	Technical Note
Compound Name	Sebaleic Acid-d19	(5Z,8Z)-5,8-octadecadienoic-10,10...18,18,18-d19 acid
Molecular Weight (MW)	299.56 g/mol	Unlabeled MW is 280.45 g/mol .[1][2][7] Shift: ~19.11 Da.
Chemical Formula	C ₁₈ H ₁₃ D ₁₉ O ₂	19 Hydrogens replaced by Deuterium (D).[1][2][7]
Exact Mass	299.308	Monoisotopic mass for MS/MS precursor selection.[7]
CAS Number	2692624-10-3	Unique identifier for the d19 isotopologue.[7]
Purity (Isotopic)	≥99% deuterated forms	Minimizes contribution to the unlabeled (M0) channel.[1][2][7]
Solubility	Ethanol, DMSO, DMF	Purge stock solutions with Argon to prevent oxidation.[1][2][7]

The Deuteration Strategy

The d19 labeling occurs on carbons 10 through 18 (the methyl end).[1]

- Why this matters: The double bonds are located at positions 5 and 8.[4][5][8] By placing the deuterium atoms on the saturated tail (C10-C18), the synthesis preserves the native geometry of the cis double bonds, ensuring the IS co-elutes (or elutes with a predictable shift) relative to the endogenous analyte during Liquid Chromatography (LC).[1][2]

Part 2: The Analytical Challenge – Isomeric Differentiation

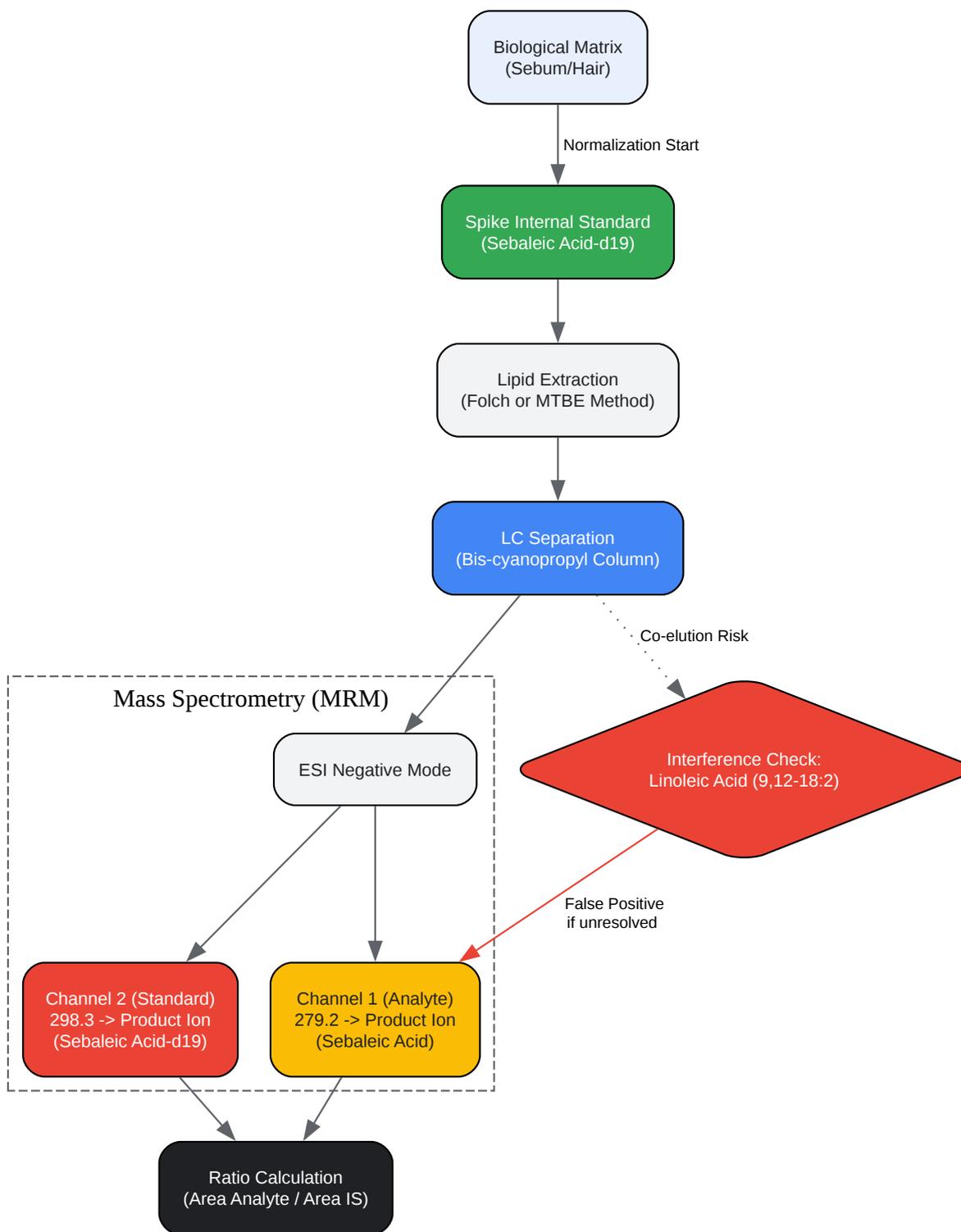
In lipidomics, the primary failure mode is the misidentification of Sebaleic Acid (5,8-18:2) as Linoleic Acid (9,12-18:2).[1][2] Both have the exact same molecular weight (280.45 Da) and elemental composition.[1][2]

The Solution:

- **Chromatographic Separation:** A high-polarity column (e.g., bis-cyanopropyl phase) is required to resolve the $\Delta 5,8$ isomer from the $\Delta 9,12$ isomer.[1][2]
- **d19 Internal Standard:** The d19 standard acts as a "retention time locker." Since it is chemically identical (save for the isotope effect), it confirms the elution window of the trace Sebaleic acid amidst the massive Linoleic acid background found in human tissues.[1][2]

Diagram 1: Isomeric Resolution & Workflow Logic

This diagram illustrates the critical decision pathway for distinguishing these isobaric lipids.



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Caption: Workflow for resolving Sebaleic Acid using d19-IS. Note the critical role of LC separation to prevent Linoleic acid interference.

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes the d19 standard to correct for extraction efficiency and ionization suppression (Matrix Effect).[1][2]

Reagents

- Stock Solution: **Sebaleic Acid-d19** (100 µg/mL in Ethanol). Store at -20°C.
- Extraction Solvent: Chloroform:Methanol (2:1 v/v) or MTBE.[1][2]
- Mobile Phase: Acetonitrile/Water with 10mM Ammonium Acetate (for ESI-).[1]

Step-by-Step Methodology

- Sample Preparation & Spiking (The Critical Step)
 - Weigh 10 mg of sebum or hair sample.
 - Immediately add 10 µL of **Sebaleic Acid-d19** Stock (1 µg total).
 - Why: Adding the IS before extraction allows the d19 to experience the exact same partition coefficient and loss as the endogenous analyte. This makes the method self-validating.
- Biphasic Extraction
 - Add 1 mL Chloroform:Methanol (2:1).[1][2] Vortex for 30 seconds.
 - Add 200 µL water to induce phase separation. Centrifuge at 3000 x g for 5 mins.
 - Collect the lower organic phase (containing lipids).[1][2]
 - Dry under Nitrogen gas (avoid heat >30°C to prevent oxidation of double bonds).[1][2]
- LC-MS/MS Configuration

- Column: Phenomenex Luna Omega C18 or Agilent DB-225 (if GC). Note: For LC, reverse phase is standard, but specialized polar columns are better for isomer separation.[1][2]
- MS Mode: Negative Electrospray Ionization (ESI-).[1]
- MRM Transitions (Nominal):
 - Analyte (Sebaleic):m/z 279.2 [M-H]⁻ → m/z [Fragment specific to chain]
 - Standard (d19):m/z 298.3 [M-H]⁻ → m/z [Fragment+19][1][2]
- Data Processing
 - Calculate Response Factor (RF) using a calibration curve of unlabeled Sebaleic acid against the constant d19 concentration.[1]
 - [1][2]

Part 4: Handling & Stability (Trustworthiness)[1][2]

Sebaleic acid contains cis double bonds at positions 5 and 8.[5][8] This "skipped diene" structure is susceptible to auto-oxidation, though less so than conjugated dienes.[2]

- Light Sensitivity: Store in amber glass vials. UV light can induce cis-trans isomerization.
- Oxidation: Always purge opened vials with Argon or Nitrogen.
- Solvent Choice: Avoid protic solvents (like Methanol) for long-term storage of the free acid form if trace acid catalysis is present (risk of methylation).[1] Ethanol is the preferred carrier.

Diagram 2: Chemical Structure & Deuteration Map

Visualizing the mass shift location.

Caption: Structural map of **Sebaleic Acid-d19**. [1][7][4][5][9] Blue nodes indicate carbons with deuterium substitution (C10-C18).[1][2]

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Disclaimer: This guide is for research purposes only. **Sebaleic Acid-d19** is not intended for diagnostic or therapeutic use in humans.^{[1][2][7][10]}

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